molecular formula C9H5ClF6O B13391713 2-(3-Chlorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(3-Chlorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13391713
M. Wt: 278.58 g/mol
InChI Key: MHONHFLVBMRYSP-UHFFFAOYSA-N
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Description

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene is a chemical compound with the molecular formula C₉H₅ClF₆O and a molecular weight of 278.579 g/mol . This compound is characterized by the presence of a chloro group and a hydroxyhexafluoroisopropyl group attached to a benzene ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene typically involves the reaction of chlorobenzene with hexafluoroacetone in the presence of a catalyst such as aluminum trichloride . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher efficiency and consistency.

Chemical Reactions Analysis

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, often using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene exerts its effects involves interactions with specific molecular targets. The hydroxyhexafluoroisopropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene can be compared with other similar compounds, such as:

    4-Chlorobenzene: Lacks the hydroxyhexafluoroisopropyl group, resulting in different chemical properties and reactivity.

    2-Hydroxyhexafluoroisopropylbenzene: Lacks the chloro group, affecting its ability to undergo substitution reactions.

    Hexafluoroisopropylbenzene: Lacks both the chloro and hydroxy groups, making it less versatile in chemical reactions.

The uniqueness of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene lies in its combination of functional groups, which confer distinct chemical and physical properties .

Properties

Molecular Formula

C9H5ClF6O

Molecular Weight

278.58 g/mol

IUPAC Name

2-(3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H5ClF6O/c10-6-3-1-2-5(4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H

InChI Key

MHONHFLVBMRYSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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